![molecular formula C9H11BrFNO B2651781 2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol CAS No. 1094672-51-1](/img/structure/B2651781.png)
2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol” is a chemical compound with the CAS Number: 1094672-51-1 . It has a molecular weight of 248.09 and its IUPAC name is 2-[(4-bromo-2-fluorobenzyl)amino]ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BrFNO/c10-8-2-1-7(9(11)5-8)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 . This indicates that the compound contains a bromo-fluoro-benzyl group attached to an ethanolamine moiety.Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.09 . It is recommended to be stored in a refrigerator .Aplicaciones Científicas De Investigación
Fluorescence and Coordination Studies
A study involving the coordination and fluorescence of Zn2+ probes highlights the importance of structural modifications in influencing the fluorescence properties and coordination behavior of such compounds in the presence of zinc ions. The ability to modulate fluorescence through chemical modifications makes 2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol relevant in designing fluorescent probes for metal ion detection in biological systems (Hendrickson et al., 2003).
Enantioselective Synthesis
Research on the enantioselective synthesis of compounds demonstrates the utility of this compound and its derivatives in producing chiral intermediates for pharmaceuticals. For instance, the enantioselective microbial reduction of substituted acetophenones has been shown to yield chiral alcohols with high enantiomeric excess, indicating the potential for synthesizing optically active pharmaceuticals (Patel et al., 2004).
Protective Groups in Peptide Synthesis
Modifications of the chemical structure to introduce amino-protective groups that are labile in alkaline media demonstrate the compound's utility in peptide synthesis. Such modifications enable the selective protection and deprotection of amino groups, facilitating the synthesis of peptides under controlled conditions (Verhart & Tesser, 2010).
Chemosensor Development
The development of chemosensors for monitoring metal ion concentrations in living cells and aqueous solutions is another application. The ability to design sensors that show remarkable fluorescence enhancement in the presence of specific ions, like Zn2+, underscores the role of this compound derivatives in environmental monitoring and biological research (Park et al., 2015).
Analytical and Biochemical Studies
The compound and its derivatives serve as crucial intermediates in the synthesis of analytes for biochemical studies. For example, research into the in vivo metabolism of psychoactive compounds in rats identified metabolites that are essential for understanding drug metabolism and pharmacokinetics, highlighting the compound's relevance in toxicology and pharmacology research (Kanamori et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c10-8-2-1-7(9(11)5-8)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUKXJJDGANVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

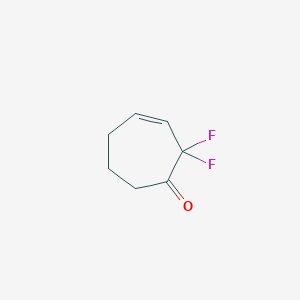
![4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2651699.png)

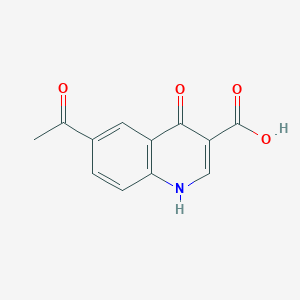
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2651704.png)
![2-Methoxy-N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2651705.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide](/img/structure/B2651706.png)
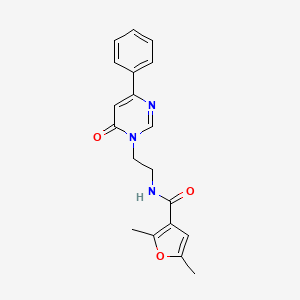

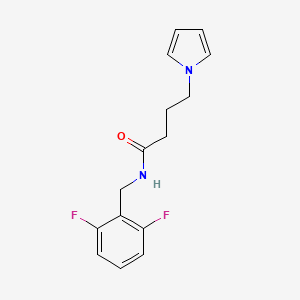
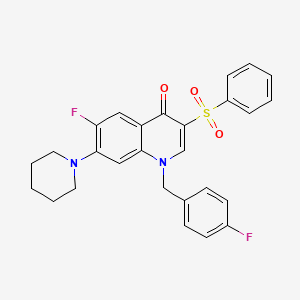
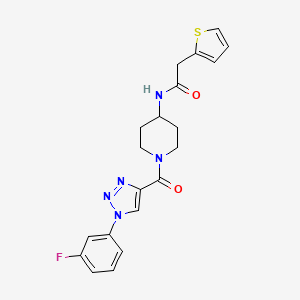
![2-iodo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2651718.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2651721.png)